molecular formula C22H30B2O4 B1457231 2,6-(Bis-pinocolato)diboranonaphthalene CAS No. 849543-98-2

2,6-(Bis-pinocolato)diboranonaphthalene

Cat. No.: B1457231
CAS No.: 849543-98-2
M. Wt: 380.1 g/mol
InChI Key: QXKWROQJPYYOBY-UHFFFAOYSA-N
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Description

2,6-(Bis-pinocolato)diboranonaphthalene is a compound that features two boron atoms bonded to a naphthalene ring, with each boron atom further bonded to a pinacolato ligand. This compound is part of the broader class of diboron compounds, which are known for their utility in various organic synthesis reactions, particularly in borylation processes.

Biochemical Analysis

Biochemical Properties

2,6-(Bis-pinocolato)diboranonaphthalene is known to participate in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. One of the key interactions involves its role as a reducing agent in nickel-catalyzed reductive arylation and vinylation of alkyl electrophiles . This interaction is particularly significant in the synthesis of complex organic molecules, where this compound helps in the formation of C(sp3)-C(sp2) bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reducing agent, facilitating the reduction of nickel(II) to nickel(0), which is essential for the catalytic activity in reductive arylation and vinylation reactions . This mechanism involves the formation of a complex between this compound and the nickel catalyst, leading to the activation of the catalyst and subsequent chemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its activity and continue to influence cellular processes without significant loss of function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolic pathways . At higher doses, there may be toxic or adverse effects, including potential disruption of cellular homeostasis and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the reduction of nickel(II) to nickel(0), which is a critical step in the catalytic cycle of reductive arylation and vinylation reactions . This interaction can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target cells and tissues, ensuring its availability for biochemical reactions . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound is present at the site of action, where it can effectively participate in biochemical reactions and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-(Bis-pinocolato)diboranonaphthalene typically involves the reaction of bis(pinacolato)diboron with naphthalene derivatives under specific conditions. One common method involves the use of a copper catalyst in the presence of potassium acetate, which facilitates the addition of the diboron compound to the naphthalene ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-(Bis-pinocolato)diboranonaphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: It can be reduced to form boron-hydride species.

    Substitution: The pinacolato ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Copper catalysts: For facilitating addition reactions.

    Potassium acetate: As a base in coupling reactions.

    Organometallic reagents: For various substitution reactions.

Major Products

The major products formed from reactions involving this compound include:

    Boronic esters: Formed through oxidation reactions.

    Boron-hydride species: Formed through reduction reactions.

    Substituted diboron compounds: Formed through substitution reactions.

Scientific Research Applications

2,6-(Bis-pinocolato)diboranonaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,6-(Bis-pinocolato)diboranonaphthalene exerts its effects involves the formation of boron-carbon bonds through borylation reactions. The compound acts as a source of nucleophilic boron species, which can react with various electrophiles to form new bonds. The pinacolato ligands stabilize the boron atoms, allowing for controlled reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-(Bis-pinocolato)diboranonaphthalene include:

    Bis(pinacolato)diboron: A widely used diboron compound in organic synthesis.

    Pinacolborane: Another boron-containing reagent used in borylation reactions.

    Naphthalene-based diboron compounds: Other derivatives of naphthalene with diboron functionalities.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of diboron compounds with the stability provided by the naphthalene ring and pinacolato ligands. This unique combination allows for selective and efficient borylation reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKWROQJPYYOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732496
Record name 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849543-98-2
Record name 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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